1-(2-Hydroxyphenyl)-3-(methoxyimino)propan-1-one
Description
1-(2-Hydroxyphenyl)-3-(methoxyimino)propan-1-one is a synthetic organic compound featuring a propan-1-one backbone substituted with a 2-hydroxyphenyl group at position 1 and a methoxyimino (CH₃O-N=) group at position 3.
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
1-(2-hydroxyphenyl)-3-methoxyiminopropan-1-one |
InChI |
InChI=1S/C10H11NO3/c1-14-11-7-6-10(13)8-4-2-3-5-9(8)12/h2-5,7,12H,6H2,1H3 |
InChI Key |
WECOMRHQOFQGJI-UHFFFAOYSA-N |
Canonical SMILES |
CON=CCC(=O)C1=CC=CC=C1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyphenyl)-3-(methoxyimino)propan-1-one typically involves the condensation of 2-hydroxyacetophenone with methoxyamine hydrochloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Reaction Mechanisms
The compound’s reactivity stems from its oxime functional group and hydroxyl substituent , enabling diverse transformations:
Hydrolysis
The methoxyimino group undergoes hydrolysis under acidic or basic conditions, yielding ketones or aldehydes. For example:
This reaction highlights the compound’s utility in organic synthesis as a precursor for carbonyl-containing structures.
Nucleophilic Substitution
The oxime’s nitrogen acts as a nucleophile, enabling substitution reactions with alkyl halides or other electrophiles. This mechanism could generate alkoxy derivatives, extending the compound’s functionalization potential.
Cycloaddition Reactions
The oxime group may participate in 1,3-dipolar cycloadditions , forming heterocyclic compounds. Such reactions are often catalyzed by transition metals or heat, though specific conditions for this compound remain underexplored.
Biological Interactions
Preliminary studies suggest antioxidant and anti-inflammatory activities , likely mediated by:
-
Hydroxyl group : Radical scavenging via phenolic hydrogen donation.
-
Oxime group : Potential interaction with biological targets (e.g., enzymes) through hydrogen bonding.
Structural and Reactivity Comparisons
This comparison underscores the unique reactivity profile of the target compound, driven by its dual functional groups .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1-(2-Hydroxyphenyl)-3-(methoxyimino)propan-1-one. Research indicates that compounds with similar structures exhibit significant antiproliferative effects on various cancer cell lines. For instance, derivatives based on this compound have shown IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 and MCF-7, indicating their potential as therapeutic agents in cancer treatment .
Mechanism of Action
The mechanism through which this compound exerts its effects may involve modulation of specific cellular pathways. Preliminary studies suggest that it may induce apoptosis and inhibit cell cycle progression in cancer cells, similar to other phenolic compounds . This makes it a candidate for further development in targeted cancer therapies.
Material Science
Building Blocks for Synthesis
This compound serves as a valuable building block in organic synthesis, particularly for creating more complex molecules. Its methoxyimino group allows for versatile reactions, enabling the formation of various derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals .
Polymer Chemistry
In material science, this compound has potential applications in the synthesis of polymers with enhanced properties. Its functional groups can be utilized to modify polymer matrices, improving characteristics such as thermal stability and mechanical strength.
Analytical Applications
Chromatographic Techniques
The compound is also useful in analytical chemistry, particularly in chromatographic techniques. It can serve as a standard or reference material for the quantification of similar compounds in complex mixtures. Its unique spectral properties allow for effective detection and analysis using techniques such as HPLC and GC-MS .
Spectroscopic Studies
Due to its distinct chemical structure, this compound can be employed in spectroscopic studies to understand molecular interactions and dynamics within biological systems. This could lead to insights into drug-receptor interactions and other biochemical processes.
Case Studies
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyphenyl)-3-(methoxyimino)propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the methoxyimino group can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Trends :
- Electron-Withdrawing Groups (e.g., Cl, NO₂): Enhance cytotoxicity but may increase toxicity risks .
- Aromatic Rings (e.g., pyridinyl, methoxyphenyl): Improve thermal stability and flavor-enhancing properties but may raise genotoxicity concerns .
- Hydrophobic Groups (e.g., methylbutan): Favor applications in lipid-soluble formulations .
Antifungal and Cytotoxic Effects
Genotoxicity and Regulatory Status
- 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one (No. 2158): Classified under structural class III; dietary exposure threshold (90 µg/person/day) exceeded, but genotoxicity tests were negative .
- 1-(2-Hydroxy-4-methoxyphenyl)-3-(pyridin-2-yl)propan-1-one (No. 2160): Potential genotoxicity flagged, requiring further in vivo studies .
Biological Activity
1-(2-Hydroxyphenyl)-3-(methoxyimino)propan-1-one, a compound with notable structural features, has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, including anti-inflammatory, antimicrobial, and anticancer activities, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound this compound can be structurally represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 195.20 g/mol
- Structural Features : It contains a hydroxyl group (-OH), a methoxy group (-OCH), and an imine functional group (-C=N-), which contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated that these compounds effectively inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of enzymatic activity crucial for bacterial survival .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated in vitro using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The compound significantly reduced the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 in a dose-dependent manner. Additionally, it inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), suggesting its potential as a natural anti-inflammatory agent .
Anticancer Activity
Several studies have highlighted the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through mitochondrial-mediated pathways. The compound's ability to inhibit histone deacetylase (HDAC) activity further supports its role as a potential anticancer agent by promoting cell cycle arrest and apoptosis in tumor cells .
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Pathways : The compound interferes with key enzymes involved in inflammation and cancer progression.
- Induction of Apoptosis : It activates intrinsic apoptotic pathways leading to programmed cell death in cancer cells.
- Synergistic Effects : When combined with other therapeutic agents, it may enhance overall efficacy against various diseases .
Study 1: Anti-inflammatory Effects in Zebrafish Models
A study conducted on zebrafish larvae demonstrated that treatment with this compound significantly reduced LPS-induced inflammation. This was evidenced by decreased levels of NO production and inflammatory cytokines, reinforcing its potential therapeutic use in inflammatory diseases .
Study 2: Antimicrobial Efficacy Against Resistant Strains
In another investigation, derivatives of the compound were tested against antibiotic-resistant bacterial strains. Results indicated that these derivatives exhibited potent antibacterial activity, suggesting their potential application in developing new antimicrobial agents .
Q & A
Basic Research Questions
Q. How can the synthesis of 1-(2-hydroxyphenyl)-3-(methoxyimino)propan-1-one be optimized for higher yields?
- Methodological Answer : The synthesis can be optimized by modifying reaction conditions such as solvent polarity, catalyst selection, and temperature. For example, describes a similar chalcone synthesis using ethanol as a solvent, thionyl chloride as a catalyst, and benzaldehyde derivatives as starting materials. Adjusting the molar ratio of reactants (e.g., 2,4-dihydroxyacetophenone to methoxyamine derivatives) and employing microwave-assisted synthesis may enhance reaction efficiency . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol can improve purity.
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identify hydroxyl (≈3200–3500 cm⁻¹), carbonyl (≈1650–1700 cm⁻¹), and methoxyimino (C=N, ≈1600 cm⁻¹) groups.
- NMR : ¹H NMR (DMSO-d₆) should show aromatic protons (δ 6.5–8.0 ppm), methoxy protons (δ ~3.8 ppm), and hydroxyl protons (δ ~10 ppm). ¹³C NMR will confirm carbonyl (≈190 ppm) and imine (≈150 ppm) carbons.
- Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns.
Cross-reference spectral data with databases like NIST Chemistry WebBook for validation .
Q. How should researchers address discrepancies in reported physical properties (e.g., melting point, solubility)?
- Methodological Answer : Discrepancies may arise from impurities or polymorphic forms. Reproduce synthesis under controlled conditions (e.g., anhydrous environment, inert gas). Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards. Solubility tests in DMSO, ethanol, and aqueous buffers (pH 4–9) should follow OECD guidelines .
Advanced Research Questions
Q. What strategies can resolve contradictions in bioactivity data across studies?
- Methodological Answer : Contradictions often stem from assay variability or compound stability.
- Bioassay Optimization : Standardize cell lines (e.g., HepG2 for cytotoxicity), incubation times, and solvent controls (DMSO ≤0.1%).
- Stability Studies : Use LC-MS to monitor degradation in PBS or cell media over 24–72 hours.
- Mechanistic Follow-Up : Combine in vitro assays (e.g., enzyme inhibition) with molecular docking to validate target interactions. For example, highlights chalcone derivatives interacting with analgesic targets via hydrogen bonding and hydrophobic interactions .
Q. How can structure-activity relationships (SAR) guide derivative design for enhanced biological activity?
- Methodological Answer :
- Modify Substituents : Replace the methoxyimino group with ethoxyimino or hydroxylamine to assess electronic effects.
- Pharmacophore Mapping : Use Schrödinger Suite or AutoDock to identify critical binding motifs (e.g., the 2-hydroxyphenyl group’s role in antioxidant activity).
- In Vivo Validation : Prioritize derivatives with <10 µM IC₅₀ in vitro for pharmacokinetic studies (e.g., oral bioavailability in rodent models). suggests pyridine-containing analogs exhibit improved metabolic stability .
Q. What advanced techniques elucidate the compound’s mechanism in neurodegenerative disease models?
- Methodological Answer :
- In Vitro Models : Use SH-SY5Y cells exposed to Aβ₂₅–₃₅ or H₂O₂ to study neuroprotection. Measure ROS levels via DCFH-DA assay and apoptosis via Annexin V/PI staining.
- Transcriptomics : RNA-seq can identify differentially expressed genes (e.g., Bcl-2, Bax) post-treatment.
- In Vivo Testing : Administer 10–50 mg/kg doses in transgenic Alzheimer’s mice (e.g., APP/PS1) and assess cognitive improvement via Morris water maze .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
